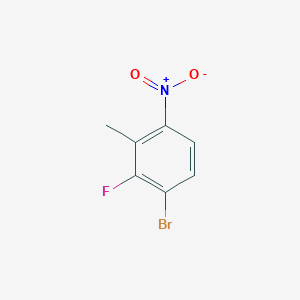

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

Descripción general

Descripción

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It can be used in copper reduction reactions and as an organic electrophosphorescent material .

Synthesis Analysis

The synthesis of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves electrophilic substitution reactions . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis

The molecular formula of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 .Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can undergo palladium-catalyzed Stille cross-coupling reaction . It can also be used in copper reduction reactions .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It has a molecular weight of 234.02 .Aplicaciones Científicas De Investigación

Organic Synthesis Building Block

3-Bromo-2-fluoro-6-nitrotoluene: serves as a versatile building block in organic synthesis. Its halogen and nitro groups make it a reactive intermediate for constructing more complex molecules. For example, it can undergo palladium-catalyzed coupling reactions to form biaryl structures, which are core components in many pharmaceuticals .

Material Science Research

In material science, this compound’s derivatives can be used to create novel polymers with specific properties like increased thermal stability or unique electronic characteristics. These polymers have potential applications in creating new types of semiconductors or insulating materials .

Medicinal Chemistry

The compound is valuable in medicinal chemistry for the synthesis of various pharmacophores. Its transformation into amine derivatives, for instance, is crucial for producing compounds with potential therapeutic effects against a range of diseases .

Agrochemical Development

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene: can be used to synthesize intermediates for agrochemicals. These intermediates can lead to the development of new pesticides or herbicides with improved efficacy and reduced environmental impact .

Dye and Pigment Industry

The nitro group of this compound can be reduced to an amine, which can then be diazotized and coupled with other compounds to create azo dyes. These dyes are widely used in textiles and inks due to their vibrant colors and stability .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in various spectroscopic methods, including NMR and mass spectrometry, aiding in the identification and quantification of complex mixtures .

Photographic Chemicals

The bromo and fluoro substituents make it a candidate for the synthesis of chemicals used in photographic processes. These chemicals are integral in developing films and photographic papers .

Catalyst and Reagent Development

Finally, this compound can be used in the development of catalysts and reagents for chemical reactions. Its ability to undergo multiple transformations allows chemists to design catalysts that can facilitate or accelerate specific chemical reactions .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-2-fluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMRVLZYULUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene | |

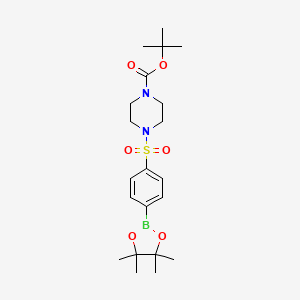

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)

![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)